

# Application Notes and Protocols: NSABP C-08 Clinical Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 clinical trial, a pivotal phase III study that investigated the efficacy of adding bevacizumab to standard adjuvant chemotherapy for stage II and III colon cancer.

## Introduction

The NSABP C-08 trial was a prospective, randomized, open-label study designed to determine if the addition of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), to a modified FOLFOX6 (mFOLFOX6) chemotherapy regimen could improve outcomes for patients with resected stage II or III colon cancer.<sup>[1]</sup> The primary goal was to assess the impact on disease-free survival (DFS).<sup>[1][2][3]</sup>

## Clinical Trial Design

The NSABP C-08 trial was a two-arm study that randomized 2,710 patients between September 2004 and October 2006.<sup>[4][5][6]</sup> Patients were stratified by the number of positive lymph nodes and the participating institution.<sup>[1][7]</sup> The randomization was performed centrally using a biased-coin minimization algorithm.<sup>[1][7]</sup>

## Patient Population

The study enrolled patients with histologically confirmed stage II (T3-4, N0, M0) or stage III (any T, N1-2, M0) adenocarcinoma of the colon who had undergone surgery.[8] A total of 2,672 patients were included in the final analysis.[1][2]

Table 1: Patient Inclusion and Exclusion Criteria[1][8]

| Criteria               | Description                                                                                                                                                |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inclusion Criteria     |                                                                                                                                                            |
| Age                    | ≥ 18 years                                                                                                                                                 |
| Histology              | Histologically confirmed adenocarcinoma of the colon                                                                                                       |
| Stage                  | Stage II (T3-4, N0, M0) or Stage III (any T, N1-2, M0)                                                                                                     |
| Performance Status     | Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1                                                                                     |
| Surgery                | Surgical removal of the primary tumor within 21 to 50 days before randomization                                                                            |
| Exclusion Criteria     |                                                                                                                                                            |
| Prior Treatment        | Prior chemotherapy or radiation therapy for colon cancer                                                                                                   |
| Cardiovascular History | History of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or arterial thrombotic episode within 12 months |
| Cardiac Conditions     | New York Heart Association Class III or IV cardiac disease, unstable angina within 12 months, or symptomatic arrhythmia                                    |
| Other                  | Other non-malignant systemic diseases that would preclude study therapy                                                                                    |

## Treatment Arms

Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[1][7]

- Control Arm: Received mFOLFOX6 chemotherapy alone.
- Experimental Arm: Received mFOLFOX6 chemotherapy plus bevacizumab.

Table 2: Treatment Regimens[1][5]

| Treatment Arm    | Regimen Details                                                                                                                                                                                                                                                          | Duration                    |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|
| Control Arm      | mFOLFOX6:- Oxaliplatin: 85 mg/m <sup>2</sup> IV on day 1- Leucovorin: 400 mg/m <sup>2</sup> IV on day 1- Fluorouracil (5-FU): 400 mg/m <sup>2</sup> IV bolus on day 1, followed by 2,400 mg/m <sup>2</sup> IV infusion over 46 hoursRepeated every 2 weeks for 12 cycles | 6 months                    |
| Experimental Arm | mFOLFOX6 + Bevacizumab:- Same mFOLFOX6 regimen as the control arm- Bevacizumab: 5 mg/kg IV on day 1mFOLFOX6 repeated every 2 weeks for 12 cycles; Bevacizumab repeated every 2 weeks for 26 doses                                                                        | 12 months (for Bevacizumab) |

## Endpoints

The primary and secondary endpoints of the study were:

- Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of colon cancer recurrence, a new primary cancer, or death from any cause.[1][2][3]

- Secondary Endpoints: Overall Survival (OS) and toxicity of the treatment regimens.[1]

## Experimental Protocols

### Chemotherapy and Bevacizumab Administration

The mFOLFOX6 regimen was administered intravenously every two weeks.[1] In the experimental arm, bevacizumab was administered on the same day as the chemotherapy.[1]

## Toxicity Assessment

Patient toxicity was monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). An initial safety report was published, with ongoing monitoring for delayed adverse effects.[4]

## Key Findings

The addition of bevacizumab to mFOLFOX6 did not result in a statistically significant improvement in the primary endpoint of DFS.[1][2]

Table 3: Summary of Efficacy Results[1][2]

| Endpoint                  | Experimental              |                                    |                          |         |
|---------------------------|---------------------------|------------------------------------|--------------------------|---------|
|                           | Control Arm<br>(mFOLFOX6) | Arm<br>(mFOLFOX6 +<br>Bevacizumab) | Hazard Ratio<br>(95% CI) | P-value |
| 3-Year DFS                | 75.5%                     | 77.4%                              | 0.89 (0.76 - 1.04)       | 0.15    |
| 5-Year OS                 | 80.7%                     | 82.5%                              | 0.95 (0.79 - 1.13)       | 0.56    |
| 3-Year DFS<br>(Stage II)  | 84.7%                     | 87.4%                              | 0.82 (0.54 - 1.25)       | 0.35    |
| 3-Year DFS<br>(Stage III) | 72.4%                     | 74.2%                              | 0.90 (0.76 - 1.08)       | 0.25    |

While the overall DFS was not significantly improved, an exploratory analysis suggested a transient benefit in DFS during the one-year period of bevacizumab administration.[2][5]

However, this effect diminished after treatment completion.[1][9]

The safety analysis showed that the addition of bevacizumab was well-tolerated, with no significant increase in severe adverse events such as gastrointestinal perforation, hemorrhage, or thrombotic events.[4] However, there was a higher incidence of grade 3 or higher hypertension, wound complications, pain, and proteinuria in the bevacizumab arm.[4][10]

## Visualizations

### NSABP C-08 Trial Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the NSABP C-08 clinical trial from patient screening to analysis.

## Bevacizumab Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of VEGF-mediated angiogenesis and its inhibition by bevacizumab.

## Conclusion

The NSABP C-08 trial was a landmark study that provided crucial evidence regarding the role of bevacizumab in the adjuvant treatment of colon cancer. The results did not support the addition of bevacizumab to standard chemotherapy for this patient population, as it did not significantly improve disease-free or overall survival.[1][2][10] This has had a significant impact on clinical practice and has guided future research in the field of adjuvant therapy for colon cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 2. [Research Portal](http://iro.uiowa.edu) [iro.uiowa.edu]
- 3. [National Surgical Adjuvant Breast and Bowel Project \(NSABP\)](http://nsabp.pitt.edu) [nsabp.pitt.edu]
- 4. [Initial safety report of NSABP C-08: A randomized phase III study of modified FOLFOX6 with or without bevacizumab for the adjuvant treatment of patients with stage II or III colon cancer - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 5. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [Phase III Trial Assessing Bevacizumab in Stages II and III Carcinoma of the Colon: Results of NSABP Protocol C-08 - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 8. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 9. [trial.medpath.com](http://trial.medpath.com) [trial.medpath.com]
- 10. [Bevacizumab in Stage II-III Colon Cancer: 5-Year Update of the National Surgical Adjuvant Breast and Bowel Project C-08 Trial](http://nlp.case.edu) [nlp.case.edu]

- To cite this document: BenchChem. [Application Notes and Protocols: NSABP C-08 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599432#nsabp-c-08-clinical-trial-design-and-patient-population>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)